PKA Catalytic Efficiency: Kemptide Matches CREBtide Despite Divergent Binding Affinity
Despite CREBtide binding PKA with approximately 10-fold higher apparent affinity (Kₘ = 3.9 μM vs. 39 μM for Kemptide), both substrates exhibit comparable overall catalytic efficiency (kcat/Kₘ) under identical assay conditions, with Kemptide demonstrating higher Vₘₐₓ and kcat values that offset its lower binding affinity [1]. This kinetic profile positions Kemptide (amide) as the preferred substrate when high-throughput assays require robust signal output rather than extreme binding affinity, and when experiments must avoid the ATP consumption biases observed with CREBtide due to secondary effects on ATP affinity [2].
| Evidence Dimension | PKA steady-state kinetic parameters |
|---|---|
| Target Compound Data | Kₘ = 39 μM; Vₘₐₓ = 9.8 μmol/(min·mg) |
| Comparator Or Baseline | CREBtide: Kₘ = 3.9 μM; Vₘₐₓ = 12.4 μmol/(min·mg) |
| Quantified Difference | Kemptide Kₘ is 10-fold higher than CREBtide; Vₘₐₓ is 21% lower; kcat/Kₘ is similar between substrates |
| Conditions | PKA catalytic subunit phosphorylation assay; 30°C; pH 7.0 |
Why This Matters
Researchers selecting between Kemptide (amide) and CREBtide must understand that higher binding affinity does not translate to greater catalytic throughput, and that Kemptide avoids the ATP consumption artifacts that complicate CREBtide-based assays.
- [1] Colbran JL, Roach PJ, Fiol CJ, et al. cAMP-dependent protein kinase, but not the cGMP-dependent enzyme, rapidly phosphorylates Δ-CREB, and a synthetic Δ-CREB peptide. Biochem Cell Biol. 1992;70(10-11):1277-1282. View Source
- [2] Wu J, et al. A microPLC-based approach for determining kinase-substrate specificity. Assay Drug Dev Technol. 2007;5(4):559-566. View Source
